molecular formula C16H14N3NaO10S B13427042 Tizoxanide Glucuronide Sodium Salt

Tizoxanide Glucuronide Sodium Salt

Cat. No.: B13427042
M. Wt: 463.4 g/mol
InChI Key: HJXNHPDNJXKILF-MFUMLHGQSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tizoxanide Glucuronide Sodium Salt involves the glucuronidation of tizoxanide. Tizoxanide is first obtained through the hydrolysis of nitazoxanide using aqueous hydrochloric acid at 50°C . The resulting tizoxanide is then subjected to glucuronidation, typically using uridine diphosphate-glucuronic acid as the glucuronide donor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled hydrolysis of nitazoxanide followed by enzymatic glucuronidation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tizoxanide Glucuronide Sodium Salt primarily undergoes glucuronidation, a type of conjugation reaction. This compound can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

    Glucuronidation: this compound.

    Hydrolysis: Tizoxanide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its role as a metabolite of tizoxanide and its specific mechanism of action involving the PFOR cycle. Unlike its parent compounds, it is primarily studied for its metabolic and pharmacokinetic properties .

Properties

Molecular Formula

C16H14N3NaO10S

Molecular Weight

463.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C16H15N3O10S.Na/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27;/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23);/q;+1/p-1/t9-,10-,11+,12-,15+;/m0./s1

InChI Key

HJXNHPDNJXKILF-MFUMLHGQSA-M

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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